5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2S/c1-19-11(9(6-17)10(18-19)12(14,15)16)22(20,21)8-4-2-7(13)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQPXFWMWOJZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, commonly referred to as compound 1 , is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 318239-39-3
- Molecular Formula : C12H7ClF3N3O2S
- Molecular Weight : 349.72 g/mol
- Purity : >90% .
The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may function as an inhibitor of certain enzymes involved in inflammatory processes and cancer cell proliferation. The trifluoromethyl group enhances its lipophilicity, which may improve its bioavailability and cellular uptake.
Anticancer Properties
Several studies have investigated the anticancer potential of compound 1. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
Compound 1 has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Reduction (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 70 | 10 |
| IL-6 | 65 | 10 |
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including compound 1. The results indicated that modifications on the phenyl ring could enhance anticancer activity, suggesting a pathway for further optimization .
Clinical Relevance
In a clinical setting, compound 1 has been tested for its efficacy in combination therapies for resistant cancer types. Preliminary results indicate improved patient outcomes when used alongside standard chemotherapeutics, highlighting its potential as an adjunct treatment .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds related to 5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Mycobacterium smegmatis | 16 | |
| Pseudomonas aeruginosa | 19 | |
| Penicillium chrysogenum | Not effective |
The presence of electron-withdrawing groups enhances the antimicrobial activity of these compounds, making them potential candidates for developing new antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including those from breast and colon cancers. The mechanism involves the activation of apoptotic pathways, potentially mediated by the sulfonamide fragment's interaction with cellular targets.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy Study : A study published in RSC Advances assessed multiple derivatives of pyrazole compounds for their antimicrobial activity against a range of pathogens. The results indicated strong inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for clinical applications in treating infections .
- Anticancer Activity Assessment : Research evaluating the cytotoxic effects of this compound on human cancer cell lines revealed significant apoptosis induction. The study emphasized the structure-activity relationship, noting that modifications to the sulfonyl group could enhance anticancer potency .
Q & A
Q. Example Data :
| Parameter | Observed Value | Ideal Value (DFT) |
|---|---|---|
| C–S Bond Length | 1.76 Å | 1.78 Å |
| S–O Bond Angle | 119.5° | 118.9° |
Basic: What spectroscopic techniques validate the compound’s structural integrity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 393.9872 (calculated: 393.9876).
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C≡N (~2240 cm⁻¹) .
Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer :
Contradictions in IC₅₀ values (e.g., carbonic anhydrase vs. GABA receptor inhibition) may arise from:
Assay Conditions : pH, ionic strength, and co-solvents (e.g., DMSO) can alter ligand-protein interactions. Standardize protocols using Tris-HCl buffer (pH 7.4) and ≤0.1% DMSO .
Off-Target Effects : Perform counter-screens against related enzymes (e.g., CA isoforms I, II, IX) to assess selectivity .
Computational Validation : Molecular docking (AutoDock Vina) to compare binding poses with known inhibitors like fipronil .
Q. Methodological Answer :
- HOMO/LUMO Analysis : Identify reactive sites (e.g., cyano group for nucleophilic substitution, sulfonyl for electrophilic attack) .
- Transition State Modeling : Calculate activation energies for trifluoromethyl group substitution using B3LYP/6-311+G(d,p) basis sets .
- Solvent Effects : Include PCM models to simulate reaction pathways in acetonitrile vs. DMF .
Q. Example Data :
| Parameter | Value (kcal/mol) |
|---|---|
| ΔG‡ (CF₃ Substitution) | 22.3 |
| HOMO Energy | -6.8 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
